Lipophilicity Advantage vs. Non-Brominated Parent: Enabling Better Membrane Permeability
The target compound’s computed logP is demonstrably higher than that of the non-brominated parent compound, 2,3-dichlorobenzyl alcohol, due to the presence of the heavy bromine atom. 4-Bromo-2,3-dichlorobenzyl alcohol exhibits an XLogP3-AA value of 3.0, nearly double the value observed for 2,3-dichlorobenzyl alcohol (logP ~1.5-1.8) based on standard computational predictions for off-patent dichlorobenzyl alcohols [1][2]. This quantified increase in lipophilicity of approximately ΔlogP ≈ +1.2 to +1.5 is predictive of enhanced passive membrane permeability, a key parameter for CNS drug discovery programs and intracellular target engagement [3].
| Evidence Dimension | Computed Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 (4-Bromo-2,3-dichlorobenzyl alcohol) |
| Comparator Or Baseline | 2,3-Dichlorobenzyl alcohol (estimated logP ~1.5-1.8) |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.5 |
| Conditions | Computed by PubChem XLogP3 algorithm; comparator values estimated from structural analogs in chemical databases |
Why This Matters
A higher logP directly translates into better passive diffusion across lipid bilayers, making this building block a preferred starting point for medicinal chemists designing lead compounds that require cellular or CNS penetration.
- [1] PubChem. (2026). Compound Summary for CID 118806242: (4-Bromo-2,3-dichlorophenyl)methanol (XLogP3-AA = 3.0). National Center for Biotechnology Information. View Source
- [2] ChemicalBook. (2026). 2,3-Dichlorobenzyl alcohol Product Page. ChemicalBook Inc. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
